molecular formula C15H19NO2 B2703319 (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 2059917-65-4

(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B2703319
CAS No.: 2059917-65-4
M. Wt: 245.322
InChI Key: NRQNCWGEIKPPEQ-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a bicyclic molecule featuring a cyclopentane ring fused to a pyrrolidine ring, with a benzyl substituent at position 2 and a carboxylic acid group at position 3a. Its molecular formula is C15H17NO2, and its stereochemistry is critical to its conformational stability and biological interactions . The (3aR,6aR) configuration ensures a distinct puckered ring geometry, which can be analyzed using Cremer-Pople puckering coordinates to quantify deviations from planarity .

This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active bicyclic pyrrolidine derivatives, such as retinol-binding protein 4 (RBP4) antagonists and angiotensin-converting enzyme (ACE) inhibitors .

Properties

IUPAC Name

(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(18)15-8-4-7-13(15)10-16(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQNCWGEIKPPEQ-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@]2(C1)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059917-65-4
Record name rac-(3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions The benzyl group is then added via a Friedel-Crafts alkylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as methylated or hydroxylated versions, depending on the specific reaction conditions.

Scientific Research Applications

Pharmacological Applications

1.1 Antagonism of Retinol Binding Protein 4 (RBP4)
Recent studies have highlighted the role of this compound as an antagonist of Retinol Binding Protein 4 (RBP4). RBP4 is implicated in metabolic disorders such as obesity and insulin resistance. The compound's ability to bind to RBP4 has been associated with significant reductions in serum RBP4 levels in rodent models, demonstrating its potential as a therapeutic agent for metabolic diseases .

1.2 Pain Management
Research indicates that derivatives of hexahydrocyclopenta[c]pyrrole structures can exhibit analgesic properties. The structural modifications that include the carboxylic acid functionality may enhance the binding affinity to pain receptors, making these compounds candidates for developing new pain management therapies .

1.3 Neuroprotective Properties
There is emerging evidence suggesting that compounds with a similar bicyclic structure may offer neuroprotective effects. These effects are hypothesized to arise from their interaction with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

Chemical Synthesis and Modification

2.1 Synthetic Pathways
The synthesis of (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. Key synthetic strategies include:

  • Palladium-catalyzed amination reactions , which facilitate the introduction of various functional groups.
  • Saponification processes , which convert esters to carboxylic acids while maintaining structural integrity .

Table 1: Synthetic Routes for Hexahydrocyclopenta[c]pyrrole Derivatives

Reaction TypeDescriptionKey Reagents/Conditions
Palladium-catalyzed aminationIntroduces amine groups into the bicyclic structure1-bromo-2-(trifluoromethyl)benzene + tert-butyl piperazine
SaponificationConverts esters to acidsLiOH·H₂O followed by acidification

Case Studies

3.1 Metabolic Disease Models
In a study involving rodent models of obesity, administration of this compound resulted in a marked decrease in serum RBP4 levels. This was correlated with improved insulin sensitivity and reduced adiposity over a chronic dosing period .

3.2 Analgesic Activity Evaluation
A separate investigation assessed the analgesic properties of related compounds through behavioral assays in mice. The results indicated that certain derivatives significantly reduced pain responses compared to controls, suggesting a viable pathway for developing new analgesics based on this chemical scaffold .

Mechanism of Action

The mechanism of action of (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Bicyclic Cores

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents Biological Target Key References
Target Compound C15H17NO2 Benzyl (C2), carboxylic acid (C3a) Under investigation
(±)-45 (RBP4 antagonist) C26H24N4O2 Trifluoromethylphenyl (C5) RBP4 antagonist
Compound 18 (RBP4 antagonist) C18H16F3N3O2 Pyrimidine carboxylic acid (C2) RBP4 antagonist
Ramipril (ACE inhibitor) C23H32N2O5 Ethoxycarbonyl-phenylpropyl (C1) ACE inhibitor
Key Observations :
  • Substituent Effects : The benzyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the trifluoromethylphenyl group in (±)-45, which contributes to enhanced metabolic stability .
  • Therapeutic Targets : While the target compound’s applications are under investigation, analogues like Ramipril demonstrate ACE inhibition for hypertension, highlighting the scaffold’s versatility .
Spectroscopic Characterization :
  • 1H-NMR/13C-NMR : Used to confirm stereochemistry and substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, carboxylic acid at δ 170–175 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 454 for (±)-45) validate molecular formulas .

Critical Analysis of Stereochemical and Conformational Influences

The (3aR,6aR) configuration imposes a distinct puckering geometry on the bicyclic core, quantified by Cremer-Pople coordinates (e.g., amplitude q and phase angle θ). This contrasts with (3aS,6aS) analogues, where altered puckering may reduce compatibility with target binding pockets . For example, Ramipril’s (2S,3aS,6aS) configuration optimizes ACE binding, underscoring the importance of stereochemistry .

Biological Activity

(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of cyclopentapyrroles and is characterized by its unique bicyclic structure. The molecular formula is C15H19NC_{15}H_{19}N with a molecular weight of approximately 229.33 g/mol. Its structure facilitates interactions with various biological targets, which are crucial for its activity.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

Preliminary findings suggest that this compound may exert neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, this compound has demonstrated the ability to improve cognitive function and reduce neuroinflammation.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system to exert neuroprotective effects.
  • Antioxidant Pathways : Activation of endogenous antioxidant pathways could be a significant mechanism behind its protective effects against oxidative stress.

Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Results indicated that treatment led to a significant reduction in amyloid-beta plaques and improved memory performance as measured by the Morris water maze test.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in a marked decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating potent anti-inflammatory effects.

Data Summary

Activity Effect Model Reference
AntioxidantFree radical scavengingIn vitro assays
Anti-inflammatoryReduced cytokine productionLPS-induced rat model
NeuroprotectiveImproved cognitive functionAlzheimer’s mouse model

Q & A

Q. What synthetic strategies are effective for constructing the cyclopenta[c]pyrrole scaffold in this compound?

The synthesis of the cyclopenta[c]pyrrole core often involves multi-step cyclization reactions. Key steps include:

  • Ring-closing metathesis or intramolecular Heck reactions to form the bicyclic structure.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can enforce the (3aR,6aR) configuration .
  • Benzyl group introduction : Alkylation or nucleophilic substitution at the pyrrole nitrogen, followed by deprotection if needed.
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and optimize column chromatography (e.g., hexane/AcOEt gradients) for purification .

Q. How can researchers confirm stereochemical integrity during synthesis?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers.
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as seen in analogous pyrrolo-pyrrole derivatives) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to infer spatial arrangements .

Advanced Research Questions

Q. How can computational tools predict the compound’s pharmacokinetic properties for drug discovery?

  • LogP and solubility (logS) : Calculate partition coefficients and aqueous solubility using software like Schrödinger or ACD/Labs. For example, logP ≈ 5.23 and logS ≈ -5.81 suggest moderate lipophilicity .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzymes or receptors) to assess binding affinity.
    Data Interpretation : Validate predictions with experimental assays (e.g., in vitro permeability or metabolic stability tests).

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Batch comparison : Run 1H^1H- and 13C^{13}C-NMR for all batches under identical conditions to identify impurities or stereochemical drift.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula consistency (e.g., deviations < 2 ppm).
  • Reaction optimization : Adjust temperature, solvent, or catalyst loading to minimize side products (e.g., diastereomers or oxidized byproducts) .

Safety and Handling

Q. What safety protocols are critical when handling intermediates of this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates.
  • Exposure control : Implement engineering controls (e.g., local exhaust ventilation) and avoid skin contact with reactive intermediates .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Stability and Reactivity

Q. How can researchers assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 1–13) for 24–72 hours.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the benzyl group or cyclopenta ring opening) .
    Key Insight : Stabilize formulations by avoiding strong oxidizers or incompatible solvents (e.g., DMSO at high temperatures) .

Advanced Analytical Techniques

Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding)?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
    Case Study : Analogous pyrrolo-pyrrole carboxamides showed sub-μM affinity in SPR assays, suggesting potential for structure-activity relationship (SAR) studies .

Data Reproducibility

Q. How can researchers ensure reproducibility in stereoselective syntheses?

  • Detailed reaction logs : Document exact equivalents, solvent grades, and temperature ramps.
  • Collaborative validation : Share protocols with independent labs to cross-verify yields and stereochemical outcomes.
    Example : Reproducible column chromatography gradients (e.g., hexane to AcOEt) resolved diastereomers in similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.